Product packaging for Ethyl 5-cyano-6-ethoxy-2-methylnicotinate(Cat. No.:CAS No. 64119-44-4)

Ethyl 5-cyano-6-ethoxy-2-methylnicotinate

Cat. No.: B3012342
CAS No.: 64119-44-4
M. Wt: 234.255
InChI Key: FRHQVOSRFVIPJL-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-ethoxy-2-methylnicotinate (CAS 64119-44-4) is a highly functionalized pyridine derivative of significant interest in advanced chemical and pharmaceutical research. Its molecular formula is C12H14N2O3, with a molecular weight of 234.25 g/mol . The compound serves as a versatile synthetic intermediate and a valuable heterocyclic scaffold in medicinal chemistry, where the pyridine nucleus is known to influence pharmacokinetic and pharmacodynamic properties . This multi-functional structure features a ethyl ester, a cyano group, an ethoxy group, and a methyl group, allowing for diverse chemical modifications and enabling its use in the construction of complex molecular architectures . Research indicates that structurally related pyridone-based compounds demonstrate promising biological activity; for instance, a synthesized fleximer exhibited strong binding affinities in molecular docking studies with 5-LOX and COX-2 receptors, suggesting potential for anti-inflammatory applications . The compound can be synthesized efficiently via multi-component reactions (MCRs) involving beta-keto esters, arylaldehydes, and malononitrile, often catalyzed by sustainable materials like Montmorillonite K-10 clay or under microwave irradiation to achieve high yields . As a key intermediate in developing molecules for various therapeutic areas, including antimicrobial, antiviral, and anticancer agents, this nicotinate ester is strictly for research purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B3012342 Ethyl 5-cyano-6-ethoxy-2-methylnicotinate CAS No. 64119-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-cyano-6-ethoxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-16-11-9(7-13)6-10(8(3)14-11)12(15)17-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHQVOSRFVIPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1C#N)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for Ethyl 5 Cyano 6 Ethoxy 2 Methylnicotinate and Its Analogues

Multi-Component Reaction Approaches for Functionalized Cyanopyridines

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

Montmorillonite K-10 Mediated Syntheses

Montmorillonite K-10, a type of clay catalyst, has proven to be an effective and reusable catalyst for the synthesis of functionalized cyanopyridines. doi.orgnih.gov This solid acid catalyst facilitates a one-pot, four-component reaction between a β-keto ester, an arylaldehyde, malononitrile (B47326), and an alcohol, yielding a variety of pyridine (B92270) derivatives in a chemo- and regioselective manner. doi.orgnih.gov The use of Montmorillonite K-10 aligns with the principles of green chemistry due to its non-corrosive nature, thermal stability, and ease of handling. scirp.orgresearchgate.net

The reaction proceeds efficiently under solvent-free conditions, further enhancing its environmental credentials. scirp.orgresearchgate.net The catalyst can be easily recovered and reused without a significant loss of activity, making the process economically viable. doi.orgnih.gov This methodology provides a green and efficient route to a range of functionalized cyanopyridines. doi.orgnih.gov

Table 1: Montmorillonite K-10 Catalyzed Synthesis of Cyanopyridine Derivatives

Entry Arylaldehyde β-Keto Ester Alcohol Product Yield (%)
1 Benzaldehyde Ethyl acetoacetate Ethanol (B145695) Ethyl 5-cyano-6-ethoxy-2-methyl-4-phenylnicotinate 85
2 4-Chlorobenzaldehyde Ethyl acetoacetate Methanol Ethyl 4-(4-chlorophenyl)-5-cyano-6-methoxy-2-methylnicotinate 88

Doped Animal Bone Meal Catalysis in One-Pot Multicomponent Reactions

In the pursuit of sustainable catalysts, doped animal bone meal (ABM) has been identified as a highly efficient, heterogeneous catalyst for the synthesis of 3-cyanopyridine (B1664610) derivatives. researchgate.netscispace.com This natural and inexpensive catalyst, particularly when doped with Lewis acids like zinc chloride (ZnCl2), demonstrates high activity and selectivity in the one-pot, multi-component reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohols. researchgate.netjmaterenvironsci.com

The reactions catalyzed by doped ABM are characterized by high yields, typically between 80-92%, and remarkably short reaction times of 10-15 minutes, especially under microwave irradiation. researchgate.net The process is operationally simple, and the purification of the products is straightforward. researchgate.netscispace.com The use of ABM represents an eco-friendly approach to the synthesis of cyanopyridines. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields. nih.govresearchgate.net In the context of synthesizing functionalized cyanopyridines, microwave-assisted protocols offer significant advantages over conventional heating methods. thebioscan.comnih.gov These methods often lead to shorter reaction times, cleaner reaction profiles, and higher product yields. researchgate.netnih.gov

For instance, the four-component domino reaction of ethyl-3-oxo-4-(arylsulfonyl) butanoates, aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation provides a library of novel hexahydroquinoline-3-carboxylates in very high yields. thebioscan.com Similarly, the synthesis of pyridine derivatives from p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate (B8463686), acetophenone (B1666503) derivatives, and ammonium acetate in ethanol is significantly faster under microwave irradiation (2-7 minutes) compared to conventional refluxing (6-9 hours), with excellent yields (82-94%). nih.gov

Targeted Synthesis of Ethyl 5-cyano-6-ethoxy-2-methylnicotinate and Structurally Related Nicotinates

While multi-component reactions offer a general route to a wide array of pyridine derivatives, targeted synthetic strategies are often employed to produce specific molecules like this compound with high purity and yield.

Synthesis from Beta-Keto Esters, Arylaldehydes, and Malononitrile

A common and effective method for the synthesis of functionalized nicotinates involves the condensation of β-keto esters, arylaldehydes, and malononitrile. researchgate.netorganic-chemistry.org This approach is a cornerstone for building the polysubstituted pyridine ring. The reaction of ethyl acetoacetate, an appropriate aldehyde, and malononitrile can be catalyzed by various agents to afford the desired cyanopyridine core.

Table 2: Synthesis of Ethyl Nicotinate (B505614) Derivatives

β-Keto Ester Aldehyde Nitrile Catalyst Product
Ethyl acetoacetate Benzaldehyde Malononitrile Piperidine Ethyl 5-cyano-2-methyl-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate
Ethyl acetoacetate N/A Malononitrile/Ammonium Acetate N/A Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Pyridine Annulation Strategies

Pyridine annulation strategies encompass a variety of methods for constructing the pyridine ring onto a pre-existing molecular scaffold. These strategies are particularly useful for synthesizing fused heterocyclic systems containing a pyridine ring. Base-induced cyclocondensation reactions are a common approach. For example, the reaction of acetoacetanilide (B1666496) and benzoyl isothiocyanate can lead to a mercaptopyridine, which can then undergo further heterocyclization reactions. researchgate.net

Another strategy involves the reaction of 3-methoxypropionitrile, tert-butyl bromoacetate, and ethoxymethylenemalononitrile (B14416) to synthesize tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. nih.gov These annulation reactions provide versatile pathways to highly substituted and functionalized pyridine derivatives.

Green Chemistry Principles in Synthetic Route Design

The synthesis of highly functionalized pyridine derivatives, such as this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. Key strategies applicable to the synthesis of this target molecule and its analogues include multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. The synthesis of nicotinonitrile derivatives, which are structurally related to the target compound, has been successfully achieved through one-pot, four-component reactions. For instance, the condensation of aldehydes, active methylene (B1212753) compounds (like ethyl cyanoacetate or malononitrile), a ketone, and ammonium acetate can yield highly substituted pyridines. This strategy minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. In the context of pyridine synthesis, microwave-assisted procedures have been shown to dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating methods. The application of microwave heating to MCRs for the synthesis of pyridine derivatives has been particularly effective, combining the benefits of both techniques to provide a rapid and efficient synthetic route.

Solvent-Free and Greener Solvents: A core principle of green chemistry is the reduction or elimination of hazardous organic solvents. The synthesis of nicotinonitrile derivatives has been reported under solvent-free conditions, which not only reduces environmental impact but also simplifies product work-up. When solvents are necessary, the use of greener alternatives such as ethanol or water is preferred. Ethanol, being a bio-based and renewable solvent, is an excellent choice for pyridine synthesis.

Catalysis: The use of reusable and non-toxic catalysts is another cornerstone of green chemistry. For the synthesis of nicotinonitriles, nanomagnetic metal-organic frameworks have been employed as efficient and recyclable catalysts. These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for their reuse and minimizing catalyst waste. Similarly, the use of solid acid catalysts in the esterification of nicotinic acid to produce ethyl nicotinate offers a greener alternative to traditional mineral acids, as they can be easily filtered off and potentially reused.

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives

Methodology Key Advantages Relevance to this compound Synthesis
Multicomponent Reactions (MCRs) High atom economy, one-pot synthesis, reduced waste. A plausible route could involve the condensation of an appropriate β-dicarbonyl compound, a cyano-containing species, an aldehyde, and a source of ammonia.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields. Can be combined with MCRs to accelerate the formation of the pyridine ring.
Solvent-Free Conditions Eliminates solvent waste, simplifies purification. Feasible for certain condensation reactions leading to nicotinonitrile precursors.
Green Solvents (e.g., Ethanol, Water) Reduced toxicity and environmental impact. Ethanol is a common solvent for pyridine synthesis and is considered a green alternative to many organic solvents.
Reusable Catalysts Minimizes catalyst waste, reduces cost. The use of solid acid catalysts for esterification or recyclable catalysts for ring formation aligns with green principles.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the interplay of its various functional groups: the electron-deficient pyridine ring, the cyano group, the ester moiety, and the methyl group. These functionalities provide multiple avenues for derivatization.

The pyridine ring in this compound is rendered electron-deficient by the presence of the nitrogen atom and the electron-withdrawing cyano and ester groups. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The ethoxy group at the 6-position is a potential leaving group in such reactions.

The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the nucleophile. While alkoxy groups are generally not as good leaving groups as halides, the activation provided by the ring nitrogen and the other electron-withdrawing substituents can facilitate their displacement by strong nucleophiles. For instance, reaction with amines, thiols, or other nucleophiles could potentially lead to the substitution of the 6-ethoxy group. The reactivity order in SNAr reactions on activated aromatic systems is often F > Cl > Br > I, but the reactivity of an ethoxy group would be dependent on the specific reaction conditions and the nucleophile employed.

The cyano group at the 5-position is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. For instance, treatment with a strong acid in the presence of water would likely yield the corresponding 5-carboxamide or 5-carboxylic acid derivative. The selective hydrolysis to the amide can sometimes be achieved under milder conditions.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). This provides a route to 5-(aminomethyl)pyridine derivatives.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, although this is less common for aromatic nitriles compared to other transformations.

The ethyl ester group at the 3-position can be readily modified through several standard reactions:

Hydrolysis: Saponification of the ethyl ester with a base (e.g., sodium hydroxide) followed by acidification will yield the corresponding carboxylic acid, 5-cyano-6-ethoxy-2-methylnicotinic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can be used to exchange the ethyl group for another alkyl or aryl group, providing access to a range of different esters.

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride. This would yield (5-cyano-6-ethoxy-2-methylpyridin-3-yl)methanol.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this reaction can be slow. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a suitable coupling agent.

Beyond the reactions at the specific functional groups, the pyridine ring system itself can be further functionalized.

Reactions of the 2-Methyl Group: The methyl group at the 2-position is activated by the adjacent ring nitrogen, making its protons acidic. This allows for deprotonation with a strong base (e.g., butyllithium (B86547) or LDA) to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as aldehydes (in a condensation reaction), alkyl halides, or other electrophilic species, allowing for the elongation or functionalization of the side chain at the 2-position. For example, condensation with an aldehyde would yield a 2-(hydroxyalkyl)pyridine derivative, which could be further dehydrated to a 2-alkenylpyridine.

Metal-Catalyzed Cross-Coupling Reactions: While the native C-H bonds of the pyridine ring are generally unreactive towards cross-coupling, they can be activated. More commonly, if a halide were present on the ring (for instance, if the 6-ethoxy group were replaced by a chlorine or bromine), a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can alter the reactivity of the pyridine ring, for example, by facilitating nucleophilic substitution at the 2- and 4-positions.

Table 2: Summary of Derivatization Strategies

Functional Group Reaction Type Potential Product(s)
6-Ethoxy Group Nucleophilic Aromatic Substitution 6-Amino, 6-thioether, or other 6-substituted derivatives
5-Cyano Group Hydrolysis 5-Carboxamide or 5-carboxylic acid derivatives
Reduction 5-(Aminomethyl)pyridine derivative
3-Ethyl Ester Hydrolysis 3-Carboxylic acid derivative
Transesterification Other ester derivatives
Reduction 3-(Hydroxymethyl)pyridine derivative
2-Methyl Group Condensation (with aldehydes) 2-(Alkenyl)pyridine derivatives
Alkylation (via carbanion) 2-(Functionalized alkyl)pyridine derivatives

Advanced Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For Ethyl 5-cyano-6-ethoxy-2-methylnicotinate, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the ethyl ester group, the ethoxy group, the methyl group on the pyridine (B92270) ring, and the aromatic proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methylene (B1212753) protons of the ethoxy and ethyl ester groups would appear as quartets due to coupling with the adjacent methyl protons, which in turn would appear as triplets. The methyl group attached to the pyridine ring and the single aromatic proton would each appear as singlets.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Separate signals would be expected for the carbons of the methyl, methylene, and quaternary carbons, including the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyridine ring.

Hypothetical ¹H NMR Data for this compound (Data is illustrative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s1HAr-H (H4)
4.55q2HO-CH₂-CH₃ (ethoxy)
4.40q2HO-CH₂-CH₃ (ester)
2.70s3HAr-CH₃
1.45t3HO-CH₂-CH₃ (ethoxy)
1.40t3HO-CH₂-CH₃ (ester)

Hypothetical ¹³C NMR Data for this compound (Data is illustrative)

Chemical Shift (δ) ppmAssignment
165.0C=O (ester)
162.5C6 (Ar-C)
159.0C2 (Ar-C)
145.0C4 (Ar-C)
116.0CN
108.0C5 (Ar-C)
105.0C3 (Ar-C)
63.0O-CH₂ (ethoxy)
61.5O-CH₂ (ester)
23.0Ar-CH₃
14.5CH₃ (ethoxy)
14.2CH₃ (ester)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄N₂O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the weakest bonds in the molecule, such as the loss of the ethoxy group from the ester, the loss of an ethyl radical, or other characteristic fragmentations of the nicotinate (B505614) core.

Hypothetical Mass Spectrometry Data for this compound (Data is illustrative)

m/zProposed Fragment
234.10[M]⁺ (Molecular Ion)
205.08[M - C₂H₅]⁺
189.09[M - OC₂H₅]⁺
161.06[M - COOC₂H₅]⁺

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the cyano group (C≡N), the carbonyl group (C=O) of the ester, the C-O bonds of the ester and ether linkages, and the C-H bonds of the alkyl and aromatic groups. The precise position of these bands can provide clues about the molecular structure.

Hypothetical IR Spectroscopy Data for this compound (Data is illustrative)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2980-2850C-H stretchAlkyl (CH₃, CH₂)
2230C≡N stretchCyano
1725C=O stretchEster
1600, 1480C=C stretchAromatic Ring
1250C-O stretchEster / Ether

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular connectivity and conformation in the solid state.

Furthermore, this analysis would reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces. These supramolecular interactions are crucial for understanding the physical properties of the compound. As no crystallographic data is publicly available, a detailed analysis of the solid-state architecture is not possible.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Cyano 6 Ethoxy 2 Methylnicotinate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like Ethyl 5-cyano-6-ethoxy-2-methylnicotinate. By employing methods such as the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with basis sets like 6-311G(d,p), researchers can perform full geometrical optimization of the molecule in a gaseous phase to determine its most stable conformation. materialsciencejournal.org This optimization provides key data on bond lengths, bond angles, and dihedral angles.

A primary focus of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity, chemical stability, and hardness. A smaller energy gap generally implies higher reactivity. materialsciencejournal.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. These descriptors provide insights into the fundamental chemistry that influences toxicological or biological reactions. bath.ac.uk

Table 1: Key Global Reactivity Descriptors Derived from DFT

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Global Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) (I + A) / 2Measures the power of an atom to attract electrons.
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ2 / (2η)Measures the propensity of a species to accept electrons.

These theoretical calculations allow for a deep understanding of the molecule's electronic properties and serve as a basis for predicting how it will interact with other chemical species, which is foundational for molecular docking and other computational studies.

Molecular Docking Studies for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. For derivatives of this compound, docking studies provide crucial insights into their potential biological activity by elucidating their binding modes and affinities within the active sites of specific protein targets.

The process involves placing the computationally optimized 3D structure of the ligand into the binding site of a receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand, scoring each based on a force field that estimates the binding energy. The results help identify the most likely binding pose and predict the strength of the interaction, often expressed as a binding score or estimated free energy of binding.

These studies are instrumental in structure-activity relationship (SAR) analyses, helping to explain why certain derivatives exhibit higher biological activity than others. nih.gov For instance, docking can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and the amino acid residues of the receptor. mdpi.com This information is invaluable for rational drug design, allowing for the targeted modification of the ligand's structure to enhance binding affinity and selectivity.

Table 2: Common Ligand-Receptor Interactions Analyzed in Molecular Docking

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar groups (e.g., alkyl chains) to associate in an aqueous environment, minimizing contact with water.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings. Can be parallel-displaced or edge-to-face.
Cation-Pi Interaction A noncovalent interaction between a cation and the face of an electron-rich pi system (e.g., an aromatic ring).
Salt Bridge A combination of hydrogen bonding and electrostatic interaction between two oppositely charged residues.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this analysis provides a detailed picture of how molecules are packed and what forces govern the crystal's stability.

The Hirshfeld surface is generated based on the electron distribution of a molecule. This surface is then mapped with various properties, most commonly dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum: red spots indicate intermolecular contacts that are shorter than the sum of the van der Waals radii (representing strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts that are longer. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Similar Heterocyclic Compounds

Contact TypeContribution (%)Description
H···H 35 - 51%Represents the most significant contribution, indicative of van der Waals forces. nih.govnih.gov
O···H / H···O 19 - 30%Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. nih.govnih.gov
C···H / H···C 11 - 16%Indicates weaker C-H···π or other carbon-hydrogen interactions. nih.govnih.gov
N···H / H···N 10 - 13%Represents hydrogen bonds or other close contacts involving nitrogen atoms. nih.govnih.gov
C···C ~0.4%Suggests the presence of π-π stacking interactions between aromatic or heterocyclic rings. nih.gov

Predictive Modeling for Chemical Space Exploration and Synthetic Accessibility

Predictive modeling in computational chemistry extends beyond single-molecule analysis to explore the vast "chemical space" of potential derivatives and to assess their synthetic feasibility. This dual approach is critical for the efficient discovery and development of new compounds.

Chemical Space Exploration involves the use of quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. Starting with a core scaffold like this compound, virtual libraries of thousands or millions of derivatives can be generated by systematically modifying functional groups. Predictive models, trained on existing experimental data, are then used to estimate the properties of these virtual compounds, such as biological activity, toxicity, or physicochemical characteristics. This in silico screening allows researchers to prioritize a smaller, more promising set of candidates for actual synthesis and testing, saving significant time and resources.

Synthetic Accessibility is a crucial component of predictive modeling that evaluates the likelihood that a compound can be synthesized efficiently. Complex molecules that are promising in virtual screens may be impractical or too costly to produce. Computational tools can assess synthetic accessibility by applying retrosynthetic analysis rules, consulting databases of known reactions, or using scoring functions that penalize structural complexity and the presence of difficult-to-form bonds. For example, the development of an efficient, multikilogram manufacturing route for a key intermediate, Ethyl 6-chloro-5-cyano-2-methylnicotinate, highlights how process improvements can be guided by understanding reaction mechanisms and optimizing conditions to increase yield and purity from 15% to 73%. researchgate.net This practical aspect ensures that computational design efforts are grounded in real-world chemical feasibility.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Purinergic Receptor Antagonism and Platelet Aggregation Modulation

Research into the direct activity of Ethyl 5-cyano-6-ethoxy-2-methylnicotinate on purinergic receptors is not specifically documented. However, the nicotinic acid core structure is a known scaffold used in the development of potent antagonists for the P2Y12 receptor.

P2Y12 Receptor Antagonist Activity

There are no direct studies reporting the P2Y12 receptor antagonist activity for this compound itself. The scientific literature focuses on more complex derivatives where this core has been modified. For instance, the ethyl 6-aminonicotinate acyl sulfonamide series, which is structurally related, has been extensively studied for potent P2Y12 receptor antagonism. These studies led to the development of advanced antiplatelet agents. The foundational ethyl nicotinate (B505614) structure is therefore of significant interest in medicinal chemistry for this target, but specific binding or functional data for the unsubstituted parent compound remains unpublished.

Ligand Binding and Functional Assays in Cellular Models

No specific ligand binding affinity values (such as Ki or Kd) or functional assay results (like IC50 values from cellular models) are available in the scientific literature for this compound. Such data is typically generated during lead optimization studies, which have progressed to more substituted analogs.

Modulation of Other G-Protein Coupled Receptors

There is currently no published evidence to suggest that this compound has been screened for or exhibits modulatory activity against other G-protein coupled receptors, including mGlu5, P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, P2Y14, S1P1, CB2, CX3CR1, NPY2, or the P2X7 ligand-gated ion channel.

Anti-inflammatory Properties and Mechanistic Insights

Detailed in vitro studies investigating the anti-inflammatory properties of this compound have not been reported. There is no available data on its potential effects on inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the secretion of inflammatory cytokines (e.g., IL-6, TNF-α) in cellular models.

Antimicrobial and Antifungal Efficacy

The efficacy of this compound as an antimicrobial or antifungal agent has not been characterized. Published research on the antimicrobial activities of nicotinic acid derivatives typically involves more complex structures, such as thiazolidinones or nicotinamides. There are no reported Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for the title compound against common bacterial or fungal strains.

Anticarcinogenic and Antitumor Activities in Cell-Based Assays

There is no scientific literature available that describes the evaluation of this compound for anticarcinogenic or antitumor activities. Consequently, no data from cell-based assays, such as cytotoxicity assessments (e.g., IC50 values) against cancer cell lines, have been published.

Structure Activity Relationship Sar and Lead Optimization Studies of Ethyl 5 Cyano 6 Ethoxy 2 Methylnicotinate Derivatives

Systematic Modification of Substituents and Their Impact on Biological Potency and Selectivity

The biological activity of ethyl 5-cyano-6-ethoxy-2-methylnicotinate derivatives can be significantly influenced by the nature and position of various substituents on the pyridine (B92270) ring. Systematic modifications of the groups at the C2, C5, and C6 positions are crucial for modulating potency and selectivity.

For instance, in related 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid esters, which share a similar core structure, modifications at the C2 position have been shown to impact cardiotonic activity. nih.gov The introduction of different substituents, such as a trifluoromethyl group, has been observed to yield appreciable positive inotropic activity. nih.gov This suggests that the methyl group at the C2 position of this compound is a key site for modification. Varying its size, lipophilicity, and electronic properties could lead to significant changes in biological effect.

The ethoxy group at the C6 position is another critical determinant of activity. Its replacement with other alkoxy groups of varying chain lengths or with different functional groups altogether could influence the compound's interaction with its biological target. The cyano group at the C5 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, playing a significant role in the molecule's electronic profile and binding interactions.

The following table illustrates a hypothetical SAR study based on systematic modifications of the substituents of this compound, drawing on general principles observed in similar heterocyclic compounds.

CompoundR1 (C2-position)R2 (C6-position)R3 (C5-position)Hypothetical Potency (IC50, nM)Hypothetical Selectivity Index
Parent-CH3-OCH2CH3-CN10010
Analog 1-CF3-OCH2CH3-CN5015
Analog 2-CH3-OCH3-CN1208
Analog 3-CH3-OCH2CH3-NO22005

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For dihydropyridine-type structures, which are related to the nicotinic acid scaffold, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers. nih.gov

For this compound derivatives, the key pharmacophoric features likely include:

A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors, forming crucial interactions with the target protein. nih.gov

An Aromatic/Hydrophobic Region: The substituted pyridine ring itself provides an aromatic and hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with the target.

A Hydrogen Bond Acceptor/Dipole Moment: The cyano group at the C5 position contributes a significant dipole moment and can act as a hydrogen bond acceptor.

Hydrophobic Pockets: The ethyl groups of the ester and ether functionalities, as well as the methyl group at C2, can fit into hydrophobic pockets within the binding site of the target protein.

The spatial arrangement of these features is critical for optimal binding and biological activity. Computational pharmacophore modeling can be employed to refine this understanding and guide the design of new, more potent analogs. dovepress.com

Strategies for Enhancing Metabolic Stability and Aqueous Solubility in Lead Optimization

Lead optimization frequently involves addressing suboptimal pharmacokinetic properties, such as poor metabolic stability and low aqueous solubility. researchgate.net For ethyl nicotinate (B505614) and its derivatives, metabolic hydrolysis of the ester group is a potential liability. nih.gov

Strategies to Enhance Metabolic Stability:

Steric Hindrance: Introducing bulky groups near the ester functionality can sterically hinder the approach of metabolic enzymes like esterases, thereby slowing down hydrolysis.

Electronic Modification: Replacing the ethyl group of the ester with electron-withdrawing groups can decrease the susceptibility of the carbonyl group to nucleophilic attack by hydrolases.

Bioisosteric Replacement: Replacing the ester group with a more metabolically stable bioisostere, such as an amide or a 1,3,4-oxadiazole, can significantly improve the compound's half-life.

Strategies to Enhance Aqueous Solubility:

Introduction of Polar Functional Groups: Incorporating polar groups, such as hydroxyl (-OH), amino (-NH2), or small polar heterocycles, can increase the molecule's polarity and improve its solubility in water.

Salt Formation: If the molecule has a basic center, such as the pyridine nitrogen, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility.

Prodrug Approaches: A prodrug strategy can be employed where a soluble moiety is attached to the parent compound, which is then cleaved in vivo to release the active drug.

The following table presents hypothetical data from a lead optimization study focusing on improving metabolic stability and solubility.

CompoundModificationMetabolic Half-life (t1/2, min)Aqueous Solubility (µg/mL)
Parent-155
Analog 4Ester replaced with amide6010
Analog 5Ethoxy group replaced with hydroxyethoxy2050
Analog 6Methyl group replaced with hydroxymethyl1845

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of modifying the biological activity. drugdesign.org This is a powerful tool in medicinal chemistry for fine-tuning the properties of a lead compound.

In the context of this compound, several bioisosteric replacements could be explored:

Cyano Group Bioisosteres: The cyano group can be replaced with other electron-withdrawing groups such as a nitro group, a trifluoromethyl group, or a small heterocycle like a tetrazole. These changes can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.

Ester Group Bioisosteres: As mentioned, the ethyl ester can be replaced by an amide, a reverse amide, a 1,3,4-oxadiazole, or a triazole to improve metabolic stability and potentially alter the binding mode.

Pyridine Ring Bioisosteres: The pyridine core itself could be replaced with other five- or six-membered aromatic heterocycles like pyrimidine, pyridazine, or thiophene (B33073) to explore different spatial arrangements and electronic distributions.

The effects of such replacements on the activity profile can be profound, potentially leading to enhanced potency, improved selectivity, or a different pharmacological mechanism of action altogether.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Synthetic Pathways for Sustainable Production

The development of environmentally benign and efficient methods for the synthesis of functionalized pyridines is a cornerstone of modern medicinal chemistry. For a molecule such as Ethyl 5-cyano-6-ethoxy-2-methylnicotinate, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key Sustainable Approaches:

Green Solvents and Catalysts: The use of hazardous solvents is a major environmental concern in chemical synthesis. Research into utilizing greener solvents like water, ethanol (B145695), or ionic liquids for pyridine (B92270) synthesis is expanding. nih.govnih.gov Furthermore, the development and application of reusable solid acid catalysts or metal-free catalytic systems can significantly improve the sustainability of the synthesis. iris-biotech.de

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.orgresearchgate.net Implementing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. mdpi.com

Biocatalysis: The use of enzymes, such as nitrilases, offers a highly specific and environmentally friendly route for the synthesis of nicotinic acid and its derivatives. mdpi.commdpi.comnih.govmdpi.com Future research could explore the development of engineered enzymes capable of catalyzing key steps in the synthesis of the target molecule, potentially leading to a highly sustainable and enantioselective production method.

Sustainable Synthesis Strategy Description Potential Advantages
One-Pot/Multicomponent ReactionsCombining multiple reaction steps into a single operation.Reduced waste, higher efficiency, simplified purification.
Green Solvents/CatalystsUtilizing environmentally friendly solvents and reusable or non-toxic catalysts.Lower environmental impact, reduced cost, improved safety.
Flow ChemistryPerforming reactions in a continuous stream rather than a batch.Enhanced control, improved safety, scalability, and automation.
BiocatalysisUsing enzymes to catalyze specific chemical transformations.High selectivity, mild reaction conditions, reduced environmental footprint.

Design and Synthesis of Advanced Nicotinate (B505614) Analogues for Specific Biological Targets

The core structure of this compound provides a versatile template for the design and synthesis of novel analogues with tailored biological activities. By systematically modifying the various functional groups on the pyridine ring, it is possible to explore the structure-activity relationships (SAR) and optimize the potency and selectivity for specific biological targets.

Strategies for Analogue Design:

Modification of the Ester Group: The ethyl ester can be readily converted to other esters, amides, or carboxylic acids. These modifications can influence the compound's solubility, metabolic stability, and ability to interact with biological targets. For instance, nicotinic acid derivatives have been explored as anti-inflammatory and analgesic agents. nih.govnih.gov

Substitution at the 2-Methyl Group: The methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a target protein.

Variation of the 6-Ethoxy Group: The ethoxy group can be substituted with other alkoxy, aryloxy, or amino groups to modulate the electronic properties of the pyridine ring and introduce new hydrogen bonding interactions.

Functionalization of the 5-Cyano Group: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, or it can be used as a handle for the introduction of other functional groups.

Potential Therapeutic Applications:

Nicotinate and nicotinamide (B372718) derivatives have been investigated for a wide range of therapeutic applications, including:

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Antifungal agents: By disrupting the fungal cell wall. nih.gov

Antitubercular agents: By inhibiting key enzymes in the NAD+ biosynthesis pathway. mdpi.comnih.gov

Neurological disorders: As ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs).

The design of novel analogues of this compound will be guided by computational modeling and a deep understanding of the SAR of related compounds to generate potent and selective modulators of these and other biological targets.

Functional Group Possible Modifications Potential Impact on Biological Activity
Ethyl EsterOther esters, amides, carboxylic acidsAltered solubility, metabolic stability, and target binding.
2-Methyl GroupOther alkyl, aryl, or functionalized groupsProbing steric and electronic requirements of the target.
6-Ethoxy GroupOther alkoxy, aryloxy, or amino groupsModulation of electronic properties and hydrogen bonding.
5-Cyano GroupHydrolysis to amide or acid, conversion to other functional groupsIntroduction of new interaction points and chemical handles.

Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies

The discovery of novel biological activities for this compound and its analogues can be significantly accelerated by integrating their synthesis with high-throughput screening (HTS) and combinatorial chemistry.

Combinatorial Library Synthesis:

The synthesis of large libraries of related compounds, where the substituents at various positions of the pyridine ring are systematically varied, is a powerful approach for exploring the chemical space around this scaffold. The Kröhnke pyridine synthesis, for example, is well-suited for combinatorial applications, allowing for three points of diversity to be independently varied. researchgate.net Automated synthesis platforms can further streamline the production of these compound libraries, enabling the rapid generation of a large number of diverse molecules for screening. nih.gov

High-Throughput Screening (HTS):

Once a library of nicotinate analogues has been synthesized, HTS can be employed to rapidly screen them against a wide range of biological targets. This can involve:

Target-based screening: Where the compounds are tested for their ability to modulate the activity of a specific enzyme or receptor. For example, HTS assays have been developed to identify inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis. nih.gov

Cell-based screening: Where the compounds are evaluated for their effects on cellular processes, such as cell viability, proliferation, or signaling pathways.

Phenotypic screening: Where the compounds are screened for their ability to induce a desired phenotype in a cellular or organismal model, without prior knowledge of the specific molecular target.

The development of robust and sensitive HTS assays is crucial for the successful identification of lead compounds from these libraries. For instance, whole-cell screening methods have been developed to identify new nicotinamidases by detecting the formation of nicotinic acid. mdpi.com

Methodology Application to Nicotinate Analogues Key Advantages
Combinatorial ChemistrySynthesis of large, diverse libraries of substituted nicotinates.Rapid exploration of structure-activity relationships.
Automated SynthesisHigh-speed, parallel synthesis of compound libraries.Increased efficiency and reproducibility.
High-Throughput ScreeningRapidly testing large numbers of compounds for biological activity.Accelerated discovery of lead compounds.

Development of Chemical Probes for Receptor Mapping and Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological processes. By incorporating specific functionalities into the this compound scaffold, it is possible to create powerful probes for identifying and characterizing its biological targets and elucidating its mechanism of action.

Types of Chemical Probes:

Photoaffinity Probes: These probes contain a photo-reactive group, such as an azide (B81097) or a diazirine, that can be activated by light to form a covalent bond with a nearby biological target. mdpi.com This allows for the irreversible labeling and subsequent identification of the target protein. Photoaffinity probes based on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) have been successfully used to label NAADP-binding proteins. researchgate.net

Fluorescent Probes: By attaching a fluorophore to the nicotinate scaffold, it is possible to create probes that can be used to visualize the localization of the compound within cells and tissues. Fluorescent probes based on the pyridine core have been developed for the detection of metal ions and for monitoring fuel adulteration. nih.gov The imidazo[1,5-a]pyridine (B1214698) scaffold has also been explored for the development of fluorescent membrane probes. nih.gov

Activity-Based Probes: These probes are designed to covalently modify the active site of a specific enzyme, providing a readout of its activity. An activity-based protein profiling probe has been developed for the nicotinic acetylcholine receptor. nih.gov

Proximity Labeling Probes: These probes generate reactive species that label proteins in the immediate vicinity of the probe's binding site. This technique can be used to map the protein-protein interaction network of the target.

The development of such chemical probes derived from this compound will be instrumental in identifying its molecular targets, understanding its biological function, and validating its potential as a therapeutic agent.

Probe Type Functionality Application
Photoaffinity ProbePhoto-reactive group (e.g., azide, diazirine).Covalent labeling and identification of binding partners.
Fluorescent ProbeFluorophore.Visualization of cellular localization and target engagement.
Activity-Based ProbeReactive group that targets an enzyme's active site.Measuring enzyme activity and identifying inhibitors.
Proximity Labeling ProbeGenerates reactive species to label nearby proteins.Mapping protein-protein interaction networks.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-cyano-6-ethoxy-2-methylnicotinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of substituted pyridines often involves multicomponent reactions or stepwise functionalization. For this compound, a plausible route could involve:

Cyano Group Introduction : Nitrile formation via nucleophilic substitution or condensation reactions under anhydrous conditions (e.g., using KCN or CuCN).

Ethoxy Group Installation : Alkylation of a hydroxyl precursor using ethyl bromide or iodide in the presence of a base (e.g., NaH or K₂CO₃).

Esterification : Reaction of a carboxylic acid intermediate with ethanol under acidic catalysis.
Optimization parameters include temperature control (60–100°C for nitrile stability), solvent choice (polar aprotic solvents like DMF for alkylation), and catalyst screening (e.g., Pd for cross-coupling steps). Parallel small-scale reactions with varying stoichiometry and time intervals are recommended to identify optimal yields .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : A combination of techniques ensures structural validation:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm and methyl groups at δ 2.5–2.7 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₁₁H₁₄N₂O₃, expected m/z ~246.1006).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal XRD with SHELXL refinement (e.g., using SHELX-97 software) can resolve bond lengths and angles, particularly for the cyano and ethoxy groups .
    Cross-validation with computational methods (e.g., DFT-optimized structures) is advised to address spectral ambiguities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the cyano and ethoxy groups in this compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** level) can model:
  • Electrophilic Reactivity : Localized electron density at the cyano group (LUMO analysis) to predict susceptibility to nucleophilic attack.
  • Thermal Stability : Transition-state modeling for decomposition pathways (e.g., cyano group hydrolysis to carboxylic acid under acidic conditions).
  • Solvent Effects : COSMO-RS simulations to assess solvation energies in polar vs. nonpolar solvents.
    Pair computational results with experimental TGA/DSC data to validate decomposition temperatures and byproducts (e.g., CO, CO₂, or NOₓ detected via FTIR) .

Q. What strategies resolve contradictions between experimental crystallographic data and theoretical bond-length predictions for this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or computational approximations. To address this:

Multi-Method Refinement : Use SHELXL for crystallographic refinement and compare with charge-density analysis (e.g., Hirshfeld surfaces).

Dynamic vs. Static Models : Account for thermal motion in XRD data (ADP parameters) versus static DFT geometries.

Benchmarking : Cross-check with high-resolution synchrotron data or neutron diffraction for proton positions.
Publish raw diffraction data (e.g., CIF files) and computational input files to enable peer validation .

Q. How should researchers design stability studies to evaluate the compound’s shelf life under different storage conditions?

  • Methodological Answer : Follow accelerated stability testing protocols:
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products and LC-MS/MS to identify impurities.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at room temperature.
    Include inert atmosphere storage trials (N₂ or Ar) to assess oxidative stability .

Methodological Best Practices

  • Data Contradiction Analysis : When spectroscopic and computational results conflict, employ:

    • Alternative Solvent Systems : Test solubility in ethyl acetate or DMSO to rule out aggregation effects .
    • Error Margin Quantification : Calculate standard deviations across triplicate experiments and compare with theoretical uncertainty thresholds .
  • Literature Review Frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions, e.g.,

    "In synthetic studies (P), how does microwave-assisted synthesis (I) compare to conventional heating (C) in improving yield (O) over 24-hour reactions (T)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.